molecular formula C12H9Cl2NO3 B14352886 3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione CAS No. 95854-97-0

3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione

Katalognummer: B14352886
CAS-Nummer: 95854-97-0
Molekulargewicht: 286.11 g/mol
InChI-Schlüssel: COBZLDCGMCYAFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione typically involves the reaction of 1-methylquinoline-2,4(1H,3H)-dione with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group.

    Substitution: The dichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: 3-(Acetyl)-1-methylquinoline-2,4(1H,3H)-dione.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline-2,4-dione: A simpler derivative with similar core structure but lacking the dichloroacetyl group.

    1-Methylquinoline-2,4(1H,3H)-dione: The parent compound without the dichloroacetyl modification.

    3-(Acetyl)-1-methylquinoline-2,4(1H,3H)-dione: A reduced form of the compound.

Uniqueness

3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.

Eigenschaften

CAS-Nummer

95854-97-0

Molekularformel

C12H9Cl2NO3

Molekulargewicht

286.11 g/mol

IUPAC-Name

3-(2,2-dichloroacetyl)-1-methylquinoline-2,4-dione

InChI

InChI=1S/C12H9Cl2NO3/c1-15-7-5-3-2-4-6(7)9(16)8(12(15)18)10(17)11(13)14/h2-5,8,11H,1H3

InChI-Schlüssel

COBZLDCGMCYAFO-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.